molecular formula C14H20N2O2 B577400 Benzyl 3-((methylamino)methyl)pyrrolidine-1-carboxylate CAS No. 1292369-15-3

Benzyl 3-((methylamino)methyl)pyrrolidine-1-carboxylate

Cat. No.: B577400
CAS No.: 1292369-15-3
M. Wt: 248.326
InChI Key: QYFFWBSUIXIBQG-UHFFFAOYSA-N
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Description

Benzyl 3-((methylamino)methyl)pyrrolidine-1-carboxylate is a chemical compound with the molecular formula C14H20N2O2 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a benzyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 3-((methylamino)methyl)pyrrolidine-1-carboxylate typically involves the reaction of pyrrolidine with benzyl chloroformate in the presence of a base, followed by the introduction of a methylamino group. The reaction conditions often include:

    Solvent: Anhydrous conditions using solvents like dichloromethane or tetrahydrofuran.

    Base: Triethylamine or sodium hydride to facilitate the deprotonation.

    Temperature: Reactions are usually carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl group, using reagents like sodium azide or alkyl halides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium azide in dimethylformamide (DMF) or alkyl halides in the presence of a base.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of the corresponding amines or alcohols.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

Benzyl 3-((methylamino)methyl)pyrrolidine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzyl 3-((methylamino)methyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl group can enhance the compound’s binding affinity to these targets, while the pyrrolidine ring provides structural stability. The methylamino group can participate in hydrogen bonding, further stabilizing the interaction with the target.

Comparison with Similar Compounds

  • Benzyl 3-(methylamino)pyrrolidine-1-carboxylate
  • 1-Benzyl-3-(methylamino)pyrrolidine
  • 3-(Methylamino)methylpyrrolidine-1-carboxylate

Comparison: Benzyl 3-((methylamino)methyl)pyrrolidine-1-carboxylate is unique due to the presence of both a benzyl group and a methylamino group, which can influence its reactivity and binding properties. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic profiles, making it a valuable compound for specific applications in medicinal chemistry and drug development.

Properties

IUPAC Name

benzyl 3-(methylaminomethyl)pyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2/c1-15-9-13-7-8-16(10-13)14(17)18-11-12-5-3-2-4-6-12/h2-6,13,15H,7-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYFFWBSUIXIBQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1CCN(C1)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20696722
Record name Benzyl 3-[(methylamino)methyl]pyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20696722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1292369-15-3
Record name Benzyl 3-[(methylamino)methyl]pyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20696722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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